molecular formula C17H14N4O B11692481 2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11692481
M. Wt: 290.32 g/mol
InChI Key: SPJONEIWOBUVMG-YBFXNURJSA-N
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Description

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation of 2-methylquinoline-4-carbohydrazide with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a catalytic amount of acetic acid under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxides of the quinoline and pyridine rings.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE
  • 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE

Uniqueness

2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring affects its ability to form hydrogen bonds and interact with biological targets, making it distinct from its isomers .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C17H14N4O/c1-12-9-15(14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+

InChI Key

SPJONEIWOBUVMG-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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